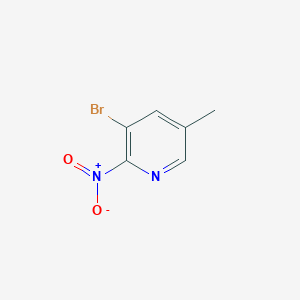

3-Bromo-5-methyl-2-nitropyridine

Description

Academic Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are of immense importance in both academic and industrial research. studysmarter.co.ukglobalresearchonline.net Structurally related to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units, pyridine exhibits unique reactivity. globalresearchonline.net It can function as a base and a nucleophile, and its aromatic ring can undergo various substitution reactions. studysmarter.co.ukyoutube.com This versatility has led to the incorporation of the pyridine motif into a vast number of pharmaceuticals, agrochemicals, and functional materials. globalresearchonline.netnih.govnih.gov The ability to introduce a wide range of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. slideshare.net

Contextualizing Nitropyridines as Pivotal Synthetic Intermediates

Nitropyridines are key synthetic intermediates due to the versatile reactivity of the nitro group. nih.govmdpi.comresearchgate.net The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve in unsubstituted pyridine. mdpi.com Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, which opens up a plethora of further synthetic possibilities. nih.govmdpi.com This makes nitropyridines valuable precursors for the synthesis of more complex heterocyclic systems and biologically active molecules. nih.gov

Positional Isomerism and Systematic Nomenclature of Substituted Nitropyridines

The substitution pattern on the pyridine ring gives rise to positional isomers, each with distinct chemical and physical properties. docbrown.infochemistryguru.com.sg For a bromo-methyl-nitro-substituted pyridine, numerous isomers are possible depending on the relative positions of the three substituents on the pyridine ring. The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides a clear and unambiguous way to name these isomers. For the compound of interest, "3-Bromo-5-methyl-2-nitropyridine," the name indicates a pyridine ring with a bromine atom at position 3, a methyl group at position 5, and a nitro group at position 2. nih.gov Understanding positional isomerism is crucial as the reactivity and synthetic utility of a particular isomer are directly linked to the positions of its substituents. nih.govyoutube.comyoutube.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFROVGPWCJKUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565604 | |

| Record name | 3-Bromo-5-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-02-6 | |

| Record name | 3-Bromo-5-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reactivity of 3 Bromo 5 Methyl 2 Nitropyridine

Established Synthetic Routes

While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, general methods for the synthesis of related brominated and nitrated pyridines can be inferred. The synthesis of polysubstituted pyridines often involves a multi-step process.

For instance, the synthesis of 2-bromo-5-methyl-3-nitropyridine (B1280105) starts from 2-hydroxy-5-methyl-3-nitropyridine (B188116), which is treated with phosphorus oxybromide (POBr3). chemicalbook.com Similarly, the synthesis of 5-bromo-2-methylpyridine (B113479) can be achieved through a sequence involving the nitration of 2-chloropyridine, followed by reactions to introduce the methyl and bromo groups. google.com A plausible route to this compound could involve the bromination of a suitable methyl-nitropyridine precursor or the nitration of a bromo-methylpyridine. The synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) involves the nitration of 2-amino-5-bromopyridine (B118841). orgsyn.org

Reactivity Profile and Key Chemical Transformations

The reactivity of this compound is influenced by the electronic effects of its substituents. The nitro group at the 2-position and the bromine at the 3-position make the pyridine (B92270) ring electron-deficient. This enhances the susceptibility of the ring to nucleophilic attack.

The bromine atom at the 3-position can potentially undergo nucleophilic substitution, although this is generally less facile than at the 2- or 4-positions unless activated by other groups. The nitro group at the 2-position strongly activates the ring for nucleophilic aromatic substitution, potentially at the 6-position.

A key transformation for nitropyridines is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrazine (B178648) with a catalyst like Rh/C. rsc.org This transformation is crucial as it introduces a versatile amino group that can be used for a wide range of subsequent reactions, including diazotization and coupling reactions, or the formation of amides and other nitrogen-containing functionalities.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3-Bromo-5-methyl-2-nitropyridine, ¹H NMR provides specific information about the hydrogen atoms attached to the pyridine (B92270) ring and the methyl group.

Detailed ¹H NMR data for this compound has been reported in a 1994 study published in the journal Heterocycles. The observed chemical shifts and coupling patterns in deuterated chloroform (B151607) (CDCl₃) are consistent with the assigned structure. The methyl group protons (5-Me) appear as a singlet, while the two aromatic protons (4-H and 6-H) exhibit a doublet of doublets pattern due to their coupling with each other.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| 5-Me | 2.46 | s | - |

| 4-H | 7.96 | dd | 1.9 and 0.7 |

s = singlet, dd = doublet of doublets

Electronic Transitions and Absorption Properties through Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. This technique is used to determine the wavelengths at which the molecule absorbs light, which is related to the energies of its electronic orbitals. Detailed experimental UV-Vis absorption data, including absorption maxima (λmax) for this compound, have not been reported in the available scientific literature.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern upon ionization.

The electron impact mass spectrum of this compound shows a molecular ion peak (M+) at an m/z of 216, which is consistent with its molecular formula. The spectrum also displays characteristic fragment ions, with the base peak appearing at m/z 170.

Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 216 | 16 | M+ |

| 186 | 2 | [M - NO]+ |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. A search of the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the molecular geometry and various electronic properties of chemical compounds. By optimizing the geometry of 3-Bromo-5-methyl-2-nitropyridine, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional model of the molecule in its most stable energetic state.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. als-journal.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. als-journal.com

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the pyridine (B92270) ring and the methyl group, while the LUMO is likely concentrated around the electron-withdrawing nitro group and the carbon atom attached to the bromine. The HOMO-LUMO energy gap would provide insights into the charge transfer interactions that can occur within the molecule.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: The table above is illustrative. Specific values for this compound are not currently available in published literature and would require specific computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential in different colors. Typically, red areas indicate negative potential, associated with nucleophilic centers (e.g., lone pairs of electrons), while blue areas represent positive potential, indicating electrophilic centers. Green regions correspond to neutral potential.

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the methyl group and near the bromine atom, indicating sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining charge transfer and delocalization effects. nih.govniscpr.res.in This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

Note: The table above is illustrative. Specific values for this compound are not currently available in published literature and would require specific computational studies.

Prediction of Reaction Pathways, Reactivity, and Selectivity

Computational chemistry can be employed to model reaction pathways and predict the reactivity and selectivity of this compound in various chemical transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, in nucleophilic aromatic substitution reactions, which are common for halopyridines, computational studies can predict whether the substitution is more likely to occur at the bromine-bearing carbon or elsewhere on the ring. bohrium.com The electronic effects of the methyl and nitro groups play a significant role in directing such reactions, and computational models can quantify these effects.

Conformational Analysis and Studies of Intermolecular Interactions

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, this involves studying the rotation around the C-C and C-N bonds, particularly concerning the orientation of the methyl and nitro groups relative to the pyridine ring. By calculating the potential energy surface as a function of specific dihedral angles, the most stable conformers and the energy barriers between them can be identified. acs.org

Furthermore, computational methods can be used to study the intermolecular interactions of this compound, such as hydrogen bonding and π-π stacking, which are important in the solid state and in solution. Understanding these interactions is key to predicting the crystal packing and physical properties of the compound.

Role in Medicinal Chemistry and Pharmaceutical Precursor Development

Intermediate for the Synthesis of Biologically Active Compounds

3-Bromo-5-methyl-2-nitropyridine is primarily utilized as a crucial intermediate in the synthesis of a wide array of biologically active compounds. chemimpex.comchemimpex.com The functional groups on the pyridine (B92270) ring are strategically positioned to allow for selective chemical transformations. The bromine atom can be readily displaced or used in cross-coupling reactions, the nitro group can be reduced to an amine which can then be further functionalized, and the methyl group can be modified or influence the reactivity of the ring. pipzine-chem.comnih.gov

This reactivity makes the compound an essential starting material for creating diverse molecular libraries. chemimpex.com Its ability to participate in nucleophilic substitution reactions, for example, allows for the introduction of various side chains and functional groups, leading to the creation of novel derivatives. chemimpex.compipzine-chem.com Researchers leverage these properties to build complex molecules aimed at interacting with specific biological targets, thereby holding promise for the discovery of new therapeutic agents. chemimpex.com

Scaffold Derivatization in Drug Discovery Initiatives

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a decorated version of this scaffold, allowing for rapid derivatization in drug discovery programs.

Nitropyridine derivatives are important precursors in the synthesis of kinase inhibitors, a major class of drugs used in oncology and immunology. nih.gov For instance, research has demonstrated the synthesis of potent inhibitors of Janus kinase 2 (JAK2) starting from substituted nitropyridines. nih.gov In a similar vein, this compound can serve as a foundational molecule for developing such inhibitors. The synthesis often involves the reduction of the nitro group to an amine, followed by coupling reactions to build the final inhibitor structure. nih.gov The pyridine nitrogen and other substituents can form crucial hydrogen bonds and other interactions within the kinase's ATP-binding pocket. The table below details examples of kinase inhibitors derived from nitropyridine precursors.

Table 1: Examples of Kinase Inhibitors Derived from Nitropyridine Scaffolds

| Compound Class | Target Kinase | Starting Material Example | Reported Activity (IC₅₀) |

|---|---|---|---|

| Pyridine Carboxamides | Janus kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine | 8.5–12.2 µM |

| Pyridine Sulfamides | Janus kinase 2 (JAK2) | 2-Amino-3-methylpyridine (nitrated) | Potent Inhibition |

This table is generated based on data from syntheses using related nitropyridine precursors as described in scientific literature. nih.gov

The compound also serves as a valuable intermediate in the synthesis of novel anti-inflammatory agents. chemimpex.com Chronic inflammation is implicated in a wide range of diseases, and molecules that can modulate inflammatory pathways are of high therapeutic interest. The pyridine ring is a common feature in many anti-inflammatory drugs. By using this compound, chemists can synthesize a variety of derivatives and screen them for activity against inflammatory targets such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

This compound is explicitly mentioned as an intermediate in the development of anti-cancer drugs. chemimpex.com The search for new oncology treatments is a major focus of pharmaceutical research, and heterocyclic compounds form the backbone of many chemotherapeutic agents. mdpi.comnih.gov The synthesis of novel anti-cancer agents often relies on starting materials like this compound to construct complex heterocyclic systems such as pyrimidines, oxazolopyrimidines, or other fused ring systems known to possess cytotoxic activity against cancer cell lines. nih.govarabjchem.org A common synthetic strategy involves the reduction of the nitro group to an amino group, which can then participate in cyclization reactions to form these more complex, biologically active scaffolds. pipzine-chem.comnih.gov

While direct radiolabeling studies with this compound are not extensively documented, its structure is highly amenable to the synthesis of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The bromine atom on the aromatic ring is a key feature, as it can be substituted with a radioisotope, such as radioactive isotopes of bromine (e.g., ⁷⁶Br) or iodine (e.g., ¹²³I, ¹²⁴I), often following conversion to a more suitable precursor like an iodo, stannyl, or boronic ester derivative. This allows for the development of novel imaging agents to visualize and quantify biological targets, such as receptors or enzymes, in vivo, aiding in disease diagnosis and monitoring treatment response.

Considerations for Rational Drug Design and Structure-Activity Relationship (SAR) Studies on Derivatives

The structure of this compound is well-suited for systematic Structure-Activity Relationship (SAR) studies, which are fundamental to rational drug design. SAR studies explore how modifying the chemical structure of a compound affects its biological activity, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

The three distinct substitution points on the pyridine ring of this compound offer a clear blueprint for modification:

The Bromo Group (Position 3): This position is ideal for introducing diversity. The bromine can be replaced with a wide variety of chemical groups using modern cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing chemists to probe interactions with specific pockets of a biological target.

The Nitro Group (Position 2): The nitro group is a versatile functional handle. It acts as a strong electron-withdrawing group and can be reduced to a primary amine. This amine can then be acylated, alkylated, or used as a key component in building further heterocyclic rings, dramatically altering the molecule's properties and biological activity.

By systematically altering each of these positions and evaluating the biological activity of the resulting derivatives, medicinal chemists can build a detailed SAR model. This model guides the design of more potent and selective drug candidates, as demonstrated in the development of kinase inhibitors where small changes to the scaffold led to significant differences in inhibitory concentrations (IC₅₀). nih.gov

Applications of this compound in Scientific Research

The chemical compound this compound is a substituted pyridine derivative. Its specific arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis. Pyridine-based compounds are known to be important building blocks in various chemical industries. google.compatsnap.com Research into compounds with similar structures indicates that the functional groups present in this compound could allow for a range of chemical transformations, making it a molecule of interest for creating more complex chemical structures. pipzine-chem.com

Applications in Agrochemical and Material Sciences Research

Substituted pyridines are a significant class of compounds in the agrochemical industry, forming the core structure of many pesticides and herbicides. pipzine-chem.comgoogle.com The specific functionalization of the pyridine (B92270) ring is crucial for the biological activity of these agrochemicals.

The development of new pesticides often involves the derivatization of heterocyclic compounds like pyridine. pipzine-chem.com The introduction of various functional groups allows for the fine-tuning of a molecule's efficacy and environmental profile. Compounds like 3-Bromo-5-methyl-2-nitropyridine can serve as precursors in this process. For instance, the nitro group can be reduced to an amino group, and the bromine atom can be replaced through nucleophilic substitution reactions, providing pathways to a diverse range of derivatives for biological screening. pipzine-chem.com While pyridine compounds are known to have biological activity that can be harnessed for agricultural pest control, specific research detailing the role of this compound in the synthesis of commercial pesticides is not prominent in publicly available literature. pipzine-chem.com

The synthesis of certain herbicides utilizes pyridine-based intermediates. google.com A patent for the preparation of 2-amino-5-methyl-pyridine notes its use as an intermediate for herbicides. google.com While this is a related compound, it demonstrates how a substituted methyl-pyridine core can be a building block in agrochemical synthesis. The general synthetic utility of nitropyridine derivatives suggests that this compound could theoretically serve as a starting point for similar herbicidal compounds, although specific examples are not detailed in current research.

The field of material science explores the use of novel organic compounds to create materials with specific, desirable properties. Heterocyclic compounds are of interest for applications ranging from electronics to specialized colorants.

There is a recognized potential for pyridine-containing compounds in the development of new materials, including polymers with specific electronic characteristics. pipzine-chem.com However, specific studies detailing the incorporation of this compound into polymer chains to tailor electronic properties are not currently available in the reviewed literature. The general interest in pyridine derivatives for material science applications suggests this as a potential area for future investigation. bldpharm.com

Pyridine and its derivatives are foundational in the production of some dyes. patsnap.com The structural features of this compound could potentially be modified to create chromophoric systems characteristic of dyes. The presence of the nitro group, an electron-withdrawing group, and the potential for further functionalization make it a candidate for such synthetic applications. However, dedicated research on the synthesis of advanced dyes or specialty chemicals originating from this compound is not documented in the available scientific literature.

Advanced Analytical Methodologies and Reagent Development

Utility as Reagents in Chemical Analysis

Halogenated and nitrated pyridines are recognized for their reactivity and are often employed as intermediates in organic synthesis. In the realm of analytical chemistry, such compounds can serve as derivatizing agents. The electron-withdrawing nature of the nitro group, combined with the presence of a bromine atom, makes the pyridine (B92270) ring susceptible to nucleophilic substitution reactions. This characteristic is valuable for tagging analytes that may otherwise lack a suitable chromophore or fluorophore for detection by common analytical techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

While direct evidence for 3-Bromo-5-methyl-2-nitropyridine as a widely used analytical reagent is not prevalent in current literature, its structural motifs suggest potential applications. For instance, the bromine atom can participate in cross-coupling reactions, and the nitro group can be reduced to an amino group, which can then be diazotized and coupled to form highly colored azo dyes. This derivatization strategy can significantly lower the limit of detection for target analytes.

The table below outlines the physicochemical properties of this compound, which are pertinent to its potential function as an analytical reagent.

| Property | Value |

| CAS Number | 155790-02-6 |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.022 g/mol |

Data sourced from SynQuest Labs, Inc. synquestlabs.com

Method Development for the Detection and Quantification of Chemical Substances in Complex Matrices

The development of analytical methods for detecting and quantifying substances in complex matrices such as biological fluids, environmental samples, or food products often requires a derivatization step to enhance the analyte's detectability and separate it from interfering components. Although no established methods specifically cite the use of this compound, its potential utility can be inferred from the behavior of analogous compounds.

A hypothetical method could involve the reaction of this compound with a target analyte containing a nucleophilic functional group (e.g., a thiol or an amine). This reaction would form a new, more easily detectable derivative. The subsequent analysis could be performed using techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): The bromo- and nitro- groups would impart a distinct mass fragmentation pattern, aiding in the identification and quantification of the derivatized analyte.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: The pyridine ring and the nitro group can act as a chromophore. Further derivatization could introduce a fluorophore, significantly enhancing sensitivity.

Capillary Electrophoresis (CE): The charged nature of the derivatized analyte could be exploited for high-resolution separation.

The development of such a method would necessitate rigorous optimization of reaction conditions, including solvent, temperature, pH, and catalyst, to ensure a complete and reproducible derivatization. The stability of the resulting derivative would also be a critical factor to assess.

Conclusion and Future Perspectives in Halogenated Nitropyridine Research

Emerging Trends and Innovations in Nitropyridine Synthesis

The synthesis of nitropyridines is constantly evolving, with a clear trend moving towards more efficient, selective, and sustainable methodologies. While classical nitration methods using mixed acids remain prevalent for certain substrates, they often require harsh conditions. youtube.com Modern innovations focus on milder reagents and catalytic systems.

One significant emerging trend is the use of multicomponent reactions. For instance, three-component ring transformations of substrates like 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source can yield highly substituted nitropyridines that are otherwise difficult to access. nih.gov This "scrap and build" strategy offers a powerful route to functionalized compounds from simple precursors. nih.gov

Another area of innovation lies in the functionalization of the pyridine (B92270) ring itself. Methods such as Vicarious Nucleophilic Substitution (VNS) allow for the direct introduction of amino groups and other nucleophiles onto the nitropyridine ring, often with high regioselectivity. researchgate.netntnu.no This avoids the need for pre-functionalized starting materials. Additionally, advancements in catalysis, including the use of bimetallic metal-organic frameworks, are being explored for amidation and other coupling reactions involving aminopyridines and their derivatives, suggesting future pathways for nitropyridine synthesis as well. mdpi.com

The direct nitration of pyridines has also seen advancements. The reaction of pyridines with dinitrogen pentoxide to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine (B142982) upon treatment with aqueous bisulfite, provides a valuable alternative to electrophilic aromatic substitution. researchgate.netntnu.no Optimization of this procedure, for example by using a methanol (B129727)/water solvent system, has improved yields and represents a significant process innovation. ntnu.no

These emerging synthetic strategies are pivotal for expanding the accessible chemical space of nitropyridines, enabling the creation of novel molecular architectures for future research.

Prospective Directions for Derivatization and Application of Halogenated Nitropyridines

Halogenated nitropyridines are valuable intermediates, primarily due to the reactivity of both the nitro and halogen groups, which can be selectively targeted for further derivatization. nih.gov The future of these compounds lies in their application as versatile synthons for high-value molecules.

In Medicinal Chemistry: Nitropyridine derivatives are established precursors for a wide range of biologically active compounds. nih.gov They are integral to the synthesis of inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Future work will likely focus on expanding their role as "privileged structures" in drug discovery. The ease of substitution on the pyridine ring allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for various biological targets, including kinases, proteases, and receptors. nih.gov For example, the synthesis of diazaphenothiazines with antitumor activity from 4-chloro-3-nitropyridine (B21940) highlights a pathway for creating complex heterocyclic systems with therapeutic potential. nih.gov

In Materials Science: The unique electronic properties of nitropyridines make them attractive for applications in materials science. The combination of an electron-donating group and an electron-withdrawing nitro group on the pyridine ring can lead to molecules with significant nonlinear optical (NLO) properties or large Stokes shifts, making them suitable for fluorescent probes and optical materials. nih.govnih.gov The derivatization of halogenated nitropyridines with various aryl groups via cross-coupling reactions is a promising avenue for creating novel dyes and smart materials. nih.gov Recent research has shown that derivatives of 2-N-phenylamino-3-nitro-6-methylpyridine can be incorporated into polymer films, indicating their potential in developing advanced materials for packaging or sensors. nih.gov

In Radiochemistry: A significant prospective direction is the use of nitropyridines in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET). nih.gov PET is a crucial imaging technique in oncology and neurology, and the ability to incorporate a radionuclide into a bioactive molecule derived from a nitropyridine scaffold is of high value for diagnostic applications. nih.gov

Unexplored Reactivity and Potential of 3-Bromo-5-methyl-2-nitropyridine and its Isomers in Advanced Research

The specific isomer this compound, along with its related structures, represents a frontier for chemical exploration. While data on this exact compound is limited, the reactivity of its constituent parts and related isomers provides a roadmap for its potential.

Unexplored Reactivity: The reactivity of halogenated nitropyridines is dominated by nucleophilic aromatic substitution (SNAr). In many cases, the nitro group can be displaced by nucleophiles, a reaction that has been observed in 2-methyl-3-nitropyridines. nih.gov Conversely, halogens at positions activated by a nitro group are also excellent leaving groups. For this compound, the bromine is at a position activated by the ortho-nitro group, suggesting it should be susceptible to substitution.

The unexplored potential lies in the selective and sequential functionalization of this molecule. Key research questions include:

Can the bromo and nitro groups be selectively replaced? Under what conditions (e.g., choice of nucleophile, solvent, temperature) can one be targeted while the other remains intact?

What is the influence of the C5-methyl group on the reactivity at the C2 and C3 positions? The methyl group's electronic and steric effects could subtly modulate the regioselectivity of reactions compared to unmethylated analogues.

Can the nitro group be reduced to an amino group in the presence of the bromo substituent? This would generate a highly versatile intermediate, 3-bromo-5-methylpyridin-2-amine, opening up a plethora of subsequent derivatization reactions such as diazotization, cross-coupling, or condensation. The reduction of the related 2-amino-5-bromo-3-nitropyridine (B172296) is a known transformation. orgsyn.org

Potential in Advanced Research: Isomers of bromo-methyl-nitropyridine serve as key intermediates in the synthesis of complex molecules. For instance, the related isomer 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) is used as a precursor in multi-step syntheses, undergoing reactions like iodination and carbonylation to build molecular complexity. rsc.org

Similarly, this compound could be a valuable starting material for:

Synthesis of Fused Heterocycles: The 2-nitro group, after reduction to an amine, and the 3-bromo group are perfectly positioned for intramolecular cyclization reactions to form fused bicyclic systems like imidazo[4,5-b]pyridines or triazolo[4,5-b]pyridines, which are common motifs in pharmaceuticals.

Cross-Coupling Chemistry: The C-Br bond is a prime handle for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino substituents at the 3-position, creating libraries of novel compounds for biological screening or materials testing.

Comparative Isomeric Studies: A systematic study of the reactivity and properties of the various bromo-methyl-nitropyridine isomers (e.g., this compound, 2-bromo-5-methyl-3-nitropyridine (B1280105) chemicalbook.com, 5-bromo-3-methyl-2-nitropyridine (B597955) bldpharm.com, 3-bromo-2-methyl-5-nitropyridine (B69926) nih.gov) would provide fundamental insights into structure-activity relationships and reaction mechanisms within this class of compounds. Such a study could reveal how the relative positions of the substituents govern their chemical behavior and ultimate application. nih.gov

In essence, this compound and its isomers are not just simple chemical entities but are latent sources of significant molecular diversity, awaiting exploration to unlock their full potential in advanced chemical research.

Q & A

Q. How do steric and electronic effects of the methyl and nitro groups influence reaction pathways?

- Methodology :

- Hammett Analysis : σₚ values (NO₂: +0.78; CH₃: −0.17) predict rate acceleration at C3 .

- X-ray Crystallography : Confirm steric hindrance from C5-methyl (bond angles ~120°) .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.